molecular formula C27H21ClFN4NaO5 B605311 Alisertib sodium CAS No. 1208255-63-3

Alisertib sodium

カタログ番号 B605311
CAS番号: 1208255-63-3
分子量: 558.93
InChIキー: WLPXWQKMVACWII-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alisertib sodium hydrate is a salt of Alisertib --- an inhibitor of Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.

科学的研究の応用

  • Cancer Treatment Strategy :Alisertib has been developed for treating multiple cancer types, both as a single agent and in combination with other therapies. Its role in mitosis has led to its evaluation in clinical trials for solid cancers and heme-lymphatic malignancies. It's being targeted for specific cancers like neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. It is also being combined with other therapies, including taxanes, EGFR inhibitors, hormonal therapies, and HDAC inhibitors (Niu, Manfredi, & Ecsedy, 2015).

  • Pharmacokinetics and Metabolism :A study focusing on the metabolism of Alisertib revealed its primary clearance pathways, indicating that renal elimination is not significant in its disposition. The study also evaluated the drug's biotransformation and the potential for drug-drug interactions, which is crucial for the clinical pharmacology development program for oncology drugs (Pusalkar et al., 2020).

  • Combination with Other Therapies :Research indicates that combining Alisertib with cytarabine increases efficacy in treating acute myeloid leukemia (AML) through a FOXO-dependent mechanism. This suggests Aurora A inhibition as a strategy to increase the efficacy of ara-C, a commonly used chemotherapeutic agent (Kelly et al., 2012).

  • Manufacturing Process Challenges :Alisertib sodium posed challenges in developing a robust and scalable drying process during its manufacturing. Research has been conducted to minimize these challenges, such as agglomeration and dehydration, to ensure the drug's efficacy and stability (Adamson et al., 2016).

  • Pediatric Cancer Treatment :A study investigated the maximum tolerated dose of Alisertib combined with irinotecan and temozolomide in children with relapsed or refractory neuroblastoma. This study is significant in exploring the treatment options for pediatric cancer patients (DuBois et al., 2016).

  • Mechanism of Action in Leukemic Cells :Alisertib has been shown to induce apoptosis and autophagy in leukemic cells through the suppression of the AKT/mTOR/AMPK/p38 pathway. Understanding these mechanisms is crucial for developing targeted cancer therapies (Fu et al., 2016).

  • Efficacy in Acute Myelogenous Leukemia :An exploratory study on Alisertib's efficacy in acute myelogenous leukemia and myelodysplastic syndromes showed modest activity, particularly in AML, suggesting further investigation is warranted (Goldberg et al., 2014).

特性

CAS番号

1208255-63-3

製品名

Alisertib sodium

分子式

C27H21ClFN4NaO5

分子量

558.93

IUPAC名

Benzoic acid, 4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido(5,4- d)(2)benzazepin-2-yl)amino)-2-methoxy-, sodium salt, hydrate (1:1:1)

InChI

1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1

InChIキー

WLPXWQKMVACWII-UHFFFAOYSA-M

SMILES

O=C([O-])C1=CC=C(NC2=NC=C3CN=C(C4=C(OC)C=CC=C4F)C5=CC(Cl)=CC=C5C3=N2)C=C1OC.[H]O[H].[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Alisertib sodium hydrate, MLN8237-004

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib sodium
Reactant of Route 2
Reactant of Route 2
Alisertib sodium
Reactant of Route 3
Alisertib sodium
Reactant of Route 4
Reactant of Route 4
Alisertib sodium
Reactant of Route 5
Reactant of Route 5
Alisertib sodium
Reactant of Route 6
Reactant of Route 6
Alisertib sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。